REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[N+:4]([O-])[CH:3]=1.C[Si]([C:15]#[N:16])(C)C.CN(C)C(Cl)=O>ClCCl>[C:1]([C:2]1[CH:7]=[CH:6][C:5]([C:15]#[N:16])=[N:4][CH:3]=1)([OH:10])=[O:9]
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=C[N+](=CC=C1)[O-])(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Type
|
CUSTOM
|
Details
|
the solution is stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 5 days
|
Duration
|
5 d
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 50 ml of hot water
|
Type
|
WAIT
|
Details
|
After standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the white precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (ethyl acetate/ethanol 1:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=CC(=NC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |